molecular formula C13H8Cl3NO B11946530 2',4',6'-Trichlorobenzanilide CAS No. 57105-71-2

2',4',6'-Trichlorobenzanilide

Cat. No.: B11946530
CAS No.: 57105-71-2
M. Wt: 300.6 g/mol
InChI Key: RQJCQDLMPOUCPL-UHFFFAOYSA-N
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Description

Properties

CAS No.

57105-71-2

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

N-(2,4,6-trichlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-6-10(15)12(11(16)7-9)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI Key

RQJCQDLMPOUCPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trichlorobenzanilide typically involves the chlorination of benzanilide. One common method is the reaction of benzanilide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2’, 4’, and 6’ positions on the benzene ring.

Industrial Production Methods: Industrial production of 2’,4’,6’-Trichlorobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’-Trichlorobenzanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzanilides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2’,4’,6’-Trichlorobenzanilide has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’,6’-Trichlorobenzanilide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2',4',6'-Trichlorobenzanilide with structurally or functionally related compounds, focusing on substitution patterns, physicochemical properties, and applications.

Substitution Patterns and Structural Analogues

  • Hexachlorinated Benzenesulfonanilides (e.g., 2',3,4',5,5',6-hexachloro-2-hydroxybenzenesulfonanilide):
    These compounds feature six chlorine atoms across both aromatic rings, compared to three in 2',4',6'-Trichlorobenzanilide. The additional chlorination likely increases lipophilicity and resistance to metabolic degradation, making hexachloro derivatives more persistent in environmental or biological systems. However, this may also elevate toxicity risks .
  • Chlorobenzilate (Ethyl 4,4'-dichlorobenzilate) :
    A dichlorinated benzilate ester used as an acaricide. Unlike 2',4',6'-Trichlorobenzanilide, chlorobenzilate lacks an amide linkage and instead has ester functional groups. The reduced chlorination (two vs. three chlorine atoms) and ester moiety may result in lower environmental persistence but faster degradation in soil .
  • 2,4,6-Trichloroaniline Hydrochloride: This compound shares the trichloro-substitution pattern but replaces the benzanilide structure with an aniline hydrochloride salt. The presence of the hydrochloride group enhances water solubility, whereas 2',4',6'-Trichlorobenzanilide’s amide group likely reduces solubility and increases stability in non-polar matrices .

Physicochemical Properties

Property 2',4',6'-Trichlorobenzanilide Hexachlorinated Benzenesulfonanilide Chlorobenzilate 2,4,6-Trichloroaniline Hydrochloride
Chlorine Substituents 3 (2',4',6') 6 2 (4,4') 3 (2,4,6)
Functional Group Amide Sulfonamide Ester Amine hydrochloride
Solubility (Predicted) Low (lipophilic) Very low Moderate (ester) High (ionic)
Stability High (amide bond) Very high (sulfonamide + chlorination) Moderate Moderate (hydrochloride salt)

Research Findings and Data Gaps

  • Structural Insights : Fluorinated analogs (e.g., fluorobenzaldehyde thiosemicarbazones) highlight the importance of halogen placement on molecular conformation and intermolecular interactions, which could inform trichlorobenzanilide’s crystallinity and reactivity .
  • Toxicity Data: Evidence gaps exist regarding 2',4',6'-Trichlorobenzanilide’s ecotoxicological profile. In contrast, chlorobenzilate has well-documented toxicity thresholds for non-target organisms .
  • Regulatory Status : Hexachlorinated compounds face stricter regulations (e.g., Stockholm Convention) due to persistence. Trichlorobenzanilide’s regulatory standing remains unclear but may depend on degradation studies .

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